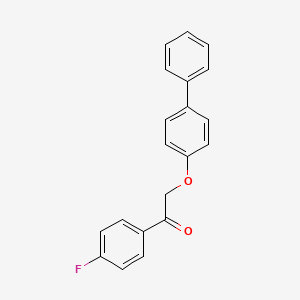

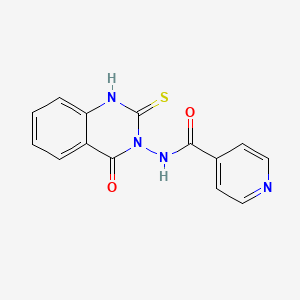

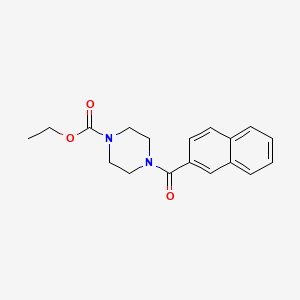

![molecular formula C19H18N2O B5775375 N-[4-(dimethylamino)phenyl]-2-naphthamide](/img/structure/B5775375.png)

N-[4-(dimethylamino)phenyl]-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(dimethylamino)phenyl]-2-naphthamide, commonly known as DMN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMN is a fluorescent dye that can be used to label proteins and nucleic acids, making it a valuable tool in biochemistry and molecular biology. In

Scientific Research Applications

DMN has a wide range of applications in scientific research. One of the most common uses of DMN is as a fluorescent label for proteins and nucleic acids. DMN can be attached to specific molecules, allowing researchers to track their movement and interactions within cells. This makes DMN a valuable tool for studying protein-protein interactions, protein-DNA interactions, and protein-RNA interactions.

DMN has also been used in studies of membrane dynamics and lipid metabolism. DMN can be incorporated into the cell membrane, allowing researchers to study the movement of lipids and proteins within the membrane. This has important implications for understanding cellular processes such as signal transduction and membrane trafficking.

Mechanism of Action

The mechanism of action of DMN is not well understood. However, it is believed that DMN binds to specific sites on proteins and nucleic acids, causing a conformational change that results in fluorescence. The exact mechanism of this process is still being studied.

Biochemical and Physiological Effects

DMN has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not interfere with normal cellular processes. This makes DMN a safe and reliable tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMN is its high sensitivity and specificity. DMN can be used to label specific proteins and nucleic acids, allowing researchers to study their behavior in real-time. DMN is also easy to use and can be incorporated into a wide range of experimental systems.

However, there are some limitations to using DMN in lab experiments. DMN is a relatively expensive reagent, which can limit its use in large-scale experiments. Additionally, DMN is not suitable for all experimental systems, as it can interfere with some cellular processes.

Future Directions

There are many potential future directions for research on DMN. One area of interest is the development of new fluorescent dyes that have improved properties compared to DMN. Researchers are also exploring new applications for DMN, such as its use in imaging techniques for medical diagnosis.

Another area of interest is the development of new methods for attaching DMN to specific molecules. This would allow researchers to label a wider range of proteins and nucleic acids, increasing the versatility of DMN as a research tool.

Overall, DMN is a valuable tool for scientific research, with a wide range of applications in biochemistry and molecular biology. As research on DMN continues, we can expect to see new developments and applications in the future.

Synthesis Methods

DMN can be synthesized through a multi-step process that involves the reaction of 4-dimethylaminophenylamine with 2-naphthoyl chloride. The resulting product is then purified through column chromatography to obtain pure DMN. The synthesis method for DMN is well-established and has been used in numerous studies.

properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-21(2)18-11-9-17(10-12-18)20-19(22)16-8-7-14-5-3-4-6-15(14)13-16/h3-13H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYNYECXMFAKNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(dimethylamino)phenyl]naphthalene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

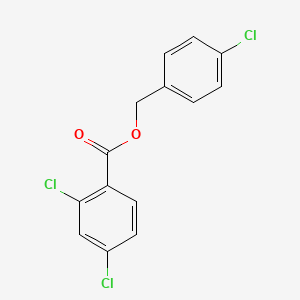

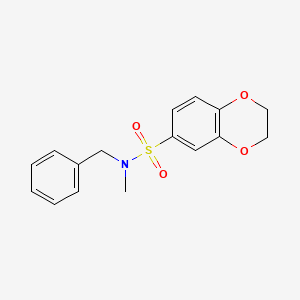

![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)

![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)

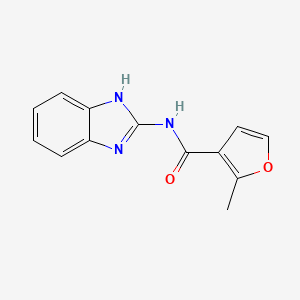

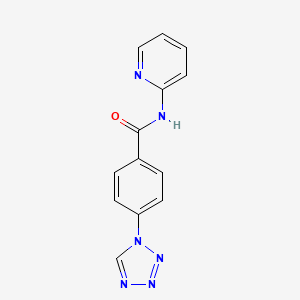

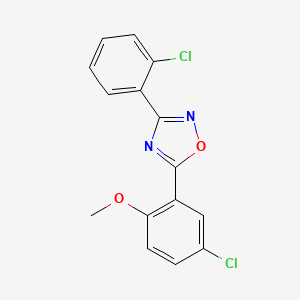

![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)

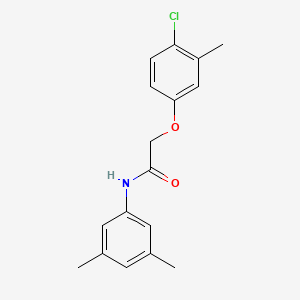

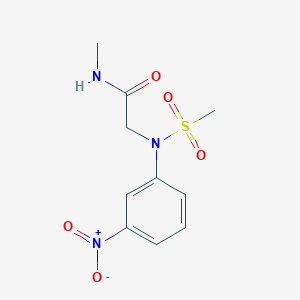

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B5775392.png)